N-(3-Oxo-3-phenylpropyl)-L-leucine
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Overview
Description
N-(3-Oxo-3-phenylpropyl)-L-leucine is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a phenyl group attached to a propyl chain, which is further connected to the amino acid L-leucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Oxo-3-phenylpropyl)-L-leucine typically involves the reaction of L-leucine with 3-oxo-3-phenylpropanoic acid. One common method is the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent such as dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-Oxo-3-phenylpropyl)-L-leucine can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenylacetic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amide or ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Phenylacetic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide or ester derivatives.
Scientific Research Applications
N-(3-Oxo-3-phenylpropyl)-L-leucine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in studies related to enzyme-substrate interactions and protein modifications.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-Oxo-3-phenylpropyl)-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the leucine moiety can interact with amino acid residues through hydrogen bonding and van der Waals forces. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxo-3-phenylpropanoate: Similar structure but with an ethyl ester group instead of the leucine moiety.
3-Phenylpropionylglycine: Contains a glycine moiety instead of leucine.
N-(3-Oxo-3-phenylpropyl)glycine: Similar structure but with glycine instead of leucine.
Uniqueness
N-(3-Oxo-3-phenylpropyl)-L-leucine is unique due to the presence of the L-leucine moiety, which imparts specific stereochemical properties and biological activity. The combination of the phenyl group and the leucine moiety can enhance the compound’s binding affinity and specificity towards certain molecular targets, making it a valuable compound in medicinal chemistry and drug design.
Properties
CAS No. |
92515-02-1 |
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Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.33 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[(3-oxo-3-phenylpropyl)amino]pentanoic acid |
InChI |
InChI=1S/C15H21NO3/c1-11(2)10-13(15(18)19)16-9-8-14(17)12-6-4-3-5-7-12/h3-7,11,13,16H,8-10H2,1-2H3,(H,18,19)/t13-/m0/s1 |
InChI Key |
HKZJTCVWUKVPMC-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NCCC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)CC(C(=O)O)NCCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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